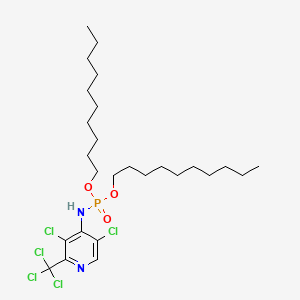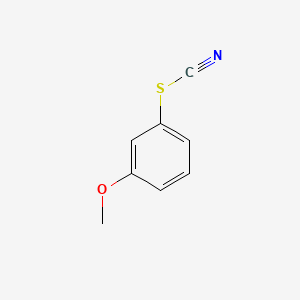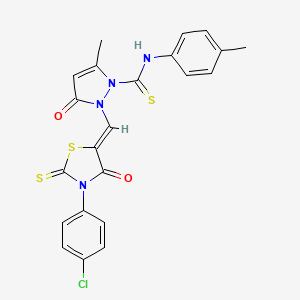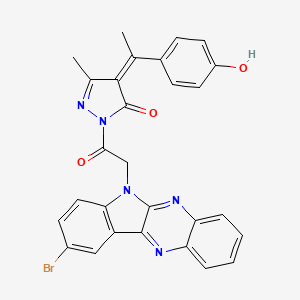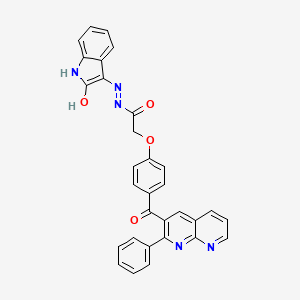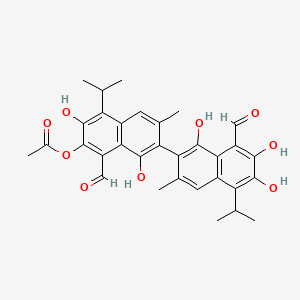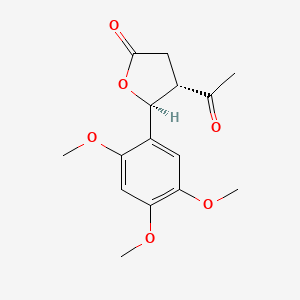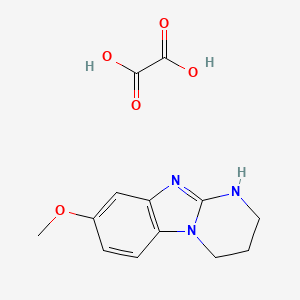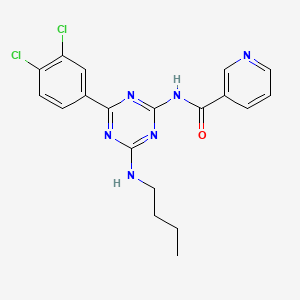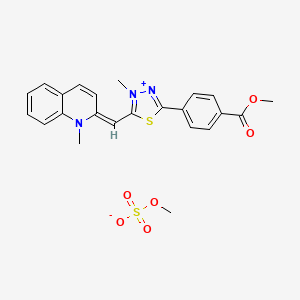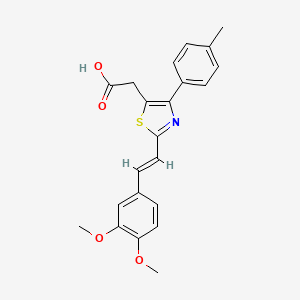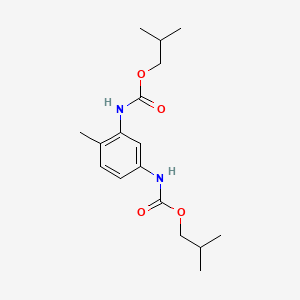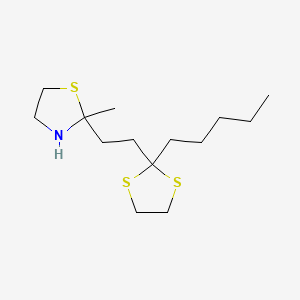
2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is a complex organic compound characterized by the presence of a thiazolidine ring, a dithiolan ring, and a pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves the reaction of a thiazolidine derivative with a dithiolan compound. One common method includes the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Lewis acid catalyst to form the dithiolan ring . The reaction conditions often require mild temperatures and can be carried out in solvents such as petroleum ether or under solvent-free conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as yttrium triflate or tungstophosphoric acid may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts
Substitution: Nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and oxidative stress-related conditions.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine and dithiolan rings can interact with thiol groups in proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Dithiolan: A compound with a five-membered ring containing two sulfur atoms.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to the combination of thiazolidine and dithiolan rings, along with a pentyl side chain. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
156000-20-3 |
|---|---|
Molecular Formula |
C14H27NS3 |
Molecular Weight |
305.6 g/mol |
IUPAC Name |
2-methyl-2-[2-(2-pentyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C14H27NS3/c1-3-4-5-6-14(17-11-12-18-14)8-7-13(2)15-9-10-16-13/h15H,3-12H2,1-2H3 |
InChI Key |
AFDDWFDDUHBUNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(SCCS1)CCC2(NCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



